4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C7H3N3OS. It is known for its unique structure, which combines a thieno ring with a pyrimidine ring, making it a valuable compound in various fields of scientific research .
Mechanism of Action
Target of Action
The primary target of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile is the tRNA-(N1G37) methyltransferase (TrmD) . TrmD is an enzyme that is essential for growth and is highly conserved in both Gram-positive and Gram-negative bacterial pathogens . It is distinct from its human orthologue TRM5, making it a suitable target for the design of novel antibacterials .
Mode of Action
The compound interacts with TrmD to inhibit its function . .
Biochemical Pathways
The inhibition of TrmD by this compound affects the methylation of tRNA, a critical process in protein synthesis
Result of Action
The inhibition of TrmD by this compound can potentially disrupt protein synthesis in bacteria, leading to inhibited growth
Biochemical Analysis
Biochemical Properties
Thienopyrimidines have been found to have antimicrobial properties . They are also known to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for growth in both Gram-positive and Gram-negative bacterial pathogens .
Molecular Mechanism
It is known that thienopyrimidines can inhibit TrmD, an enzyme involved in tRNA methylation . This inhibition is competitive with S-adenosylmethionine (SAM), the physiological methyl donor substrate .
Metabolic Pathways
Thienopyrimidines are known to inhibit TrmD, an enzyme involved in tRNA methylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene-3-carbonitrile with formamide under reflux conditions, leading to the formation of the desired compound . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it valuable in biochemical studies.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
- Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
- 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Uniqueness
What sets 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbonitrile apart from similar compounds is its carbonitrile group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various derivatives with potential biological activities .
Properties
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3OS/c8-1-4-2-12-7-5(4)6(11)9-3-10-7/h2-3H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLHVWPKZOEVON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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